2-(4-Methoxy-2-nitrophenyl)acetic acid
Overview
Description
“2-(4-Methoxy-2-nitrophenyl)acetic acid” belongs to the class of organic compounds known as nitrobenzenes . These compounds contain a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular formula of “2-(4-Methoxy-2-nitrophenyl)acetic acid” is C9H9NO5 . The InChI code is 1S/C9H9NO5/c1-15-7-3-2-6(4-9(11)12)8(5-7)10(13)14/h2-3,5H,4H2,1H3,(H,11,12) .Scientific Research Applications
Protecting Group in Organic Synthesis
2-(4-Methoxy-2-nitrophenyl)acetic acid and its derivatives serve as protecting groups for hydroxyl functions in organic synthesis. The (2-nitrophenyl)acetyl (NPAc) group, derived from (2-nitrophenyl)acetic acid, offers selective protection for hydroxyl groups and can be removed without affecting other sensitive functional groups, demonstrating its utility in complex carbohydrate transformations (Daragics & Fügedi, 2010).
Reactivity and Binding Studies
The reactivity of (4-nitrophenyl)acetic acid derivatives with urea/thiourea derivatives underlines its role in studying hydrogen bonding and deprotonation equilibria. These studies are crucial for understanding the behavior of organic molecules in different solvents and could lead to the development of new chemical sensors or catalysts (Pérez-Casas & Yatsimirsky, 2008).
Synthesis of Cyclic Hydroxamic Acids and Lactams
2-(4-Methoxy-2-nitrophenyl)acetic acid is an intermediate in the synthesis of cyclic hydroxamic acids and lactams with a 2,3-dioxo-1,4-benzoxazine skeleton. These compounds are important due to their biological activities and potential applications in agriculture and medicine (Hartenstein & Sicker, 1993).
Studies on Aromatic Reactivity
Research on the cleavage of disubstituted phenyltrimethylsilanes using (4-Methoxy-2-nitrophenyl)acetic acid derivatives provides insights into the additivity of substituent effects on reactivity. These studies are fundamental to understanding the principles governing organic reactions, which is essential for designing new synthetic pathways (Eaborn, Salih, & Walton, 1972).
Photocages and Photoaffinity Labeling
The methoxy- and fluoro-derivatives of meta-nitrophenylacetic acid, including 2-(4-Methoxy-2-nitrophenyl)acetic acid, have been used to construct photocages. These photocages are designed to release bioactive molecules upon irradiation with light of specific wavelengths, offering tools for controlled biological studies and therapeutic applications (Shigemoto, Bhattacharjee, Hickey, Boyd, McCormick, & Burdette, 2021).
Safety And Hazards
The safety information for “2-(4-Methoxy-2-nitrophenyl)acetic acid” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-(4-methoxy-2-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-15-7-3-2-6(4-9(11)12)8(5-7)10(13)14/h2-3,5H,4H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGMUHYKYLADKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465084 | |
Record name | (4-Methoxy-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-2-nitrophenyl)acetic acid | |
CAS RN |
20876-30-6 | |
Record name | (4-Methoxy-2-nitrophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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